Field: Pharmaceuticals
Summary of the Application: 3-Formylbenzenesulfonamide is used in the synthesis of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing para-sulfonamides groups on the phenyl ring of the 2-phenylethenyl moiety . These compounds have been evaluated for their COX-2 inhibitory activity .
Methods of Application: The title compounds were synthesized stepwise. Anthranilic acid was reacted with acetic anhydride at reflux temperature for 1 hour to provide benzoxazinone. Treatment of benzoxazinone with corresponding anilines in glacial acetic acid under reflux conditions for 6-7 hours gave 2-methyl-3-phenyl-4(3H)-quinazolinones .
Results or Outcomes: The COX-2 inhibition screening assay revealed that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM .
Field: Chemistry
Summary of the Application: 3-Formylbenzenesulfonamide is a chemical compound with the CAS Number: 1778-37-6. It is used in various chemical reactions .
Methods of Application: The specific methods of application or experimental procedures for 3-Formylbenzenesulfonamide in the field of chemistry can vary greatly depending on the specific reaction or process being carried out .
Results or Outcomes: The outcomes of using 3-Formylbenzenesulfonamide in chemical reactions can also vary greatly, but it is typically used to achieve specific chemical transformations .
The compound's reactivity is primarily driven by its functional groups:
For example, the formyl group can be reduced to form an alcohol or oxidized to form a carboxylic acid. The sulfonamide group can react with amines to form sulfonyl ureas or with alcohols to form sulfonyl esters .
While specific biological activities of 3-Formylbenzenesulfonamide are not extensively documented in the provided search results, sulfonamide compounds, in general, are known for their diverse biological activities:
The synthesis of 3-Formylbenzenesulfonamide typically involves a multi-step process:
The compound's ability to form hydrogen bonds through its sulfonamide group and engage in various reactions through its formyl group makes it interesting for interaction studies. These properties can be exploited in crystal engineering and the design of supramolecular structures .
Several compounds share structural similarities with 3-Formylbenzenesulfonamide:
3-Formylbenzenesulfonamide is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity patterns and applications compared to its structural analogs.